Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone
CAS No.:
Cat. No.: VC16593048
Molecular Formula: C38H56ClN9O7S
Molecular Weight: 818.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H56ClN9O7S |
|---|---|
| Molecular Weight | 818.4 g/mol |
| IUPAC Name | (2S)-1-[(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-(6-aminohexanoyl)amino]-3-phenylpropanoyl]-N-[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C38H56ClN9O7S/c39-22-29(49)34(52)25(13-9-19-43-37(41)42)44-35(53)27-14-10-20-47(27)36(54)28(21-24-11-3-1-4-12-24)48(31(50)16-5-2-8-18-40)32(51)17-7-6-15-30-33-26(23-56-30)45-38(55)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23,40H2,(H,44,53)(H4,41,42,43)(H2,45,46,55)/t25-,26-,27-,28+,30-,33-/m0/s1 |
| Standard InChI Key | QPFMHZSYNCMTSF-UMUOVDJQSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C(=O)CCl |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CCl |
Introduction
Molecular and Structural Characteristics
Chemical Composition and Nomenclature
Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a synthetic peptide chloromethyl ketone with the molecular formula C₃₇H₅₆ClN₉O₆S or C₃₈H₅₆ClN₉O₇S, depending on the supplier and salt form . Discrepancies in molecular weight (790.43–818.4 g/mol) likely stem from variations in counterions or hydration states. The IUPAC name reflects its complex structure:
(2S)-1-[(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-(6-aminohexanoyl)amino]-3-phenylpropanoyl]-N-[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]pyrrolidine-2-carboxamide.
Table 1: Molecular Properties Across Sources
| Property | Source | Source |
|---|---|---|
| Molecular Formula | C₃₈H₅₆ClN₉O₇S | C₃₇H₅₆ClN₉O₆S |
| Molecular Weight | 818.4 g/mol | 790.43 g/mol |
| CAS Number | Not specified | 131104-10-4 |
| Storage Conditions | –20 ± 5 °C | –20 ± 5 °C |
Structural Features
The compound’s structure comprises three functional regions:
-
PPACK Core: The D-Phe-Pro-Arg sequence confers specificity for serine proteases.
-
Chloromethyl Ketone Group: Reacts irreversibly with active-site serine residues.
-
Biotin-Epsilon-Aminocaproyl Moiety: A six-carbon linker (epsilon-aminocaproyl) tethers biotin to the PPACK backbone, enabling avidin-based purification or detection .
Mechanism of Protease Inhibition
Irreversible Binding to Serine Proteases
The chloromethyl ketone group forms a covalent bond with the catalytic serine residue in proteases, rendering the enzyme permanently inactive. This mechanism is critical for studying protease function in vitro and in vivo .
Key Protease Targets:
-
Thrombin: Central to blood coagulation; inhibition prevents fibrin formation.
-
tPA: Involved in fibrinolysis; inhibition modulates clot dissolution.
Biotin-Avidin Applications
The biotin tag enables affinity-based techniques:
-
Enzyme Removal: Biotinylated inactive enzymes are extracted from zymogen preparations using avidin-coated beads .
-
Diagnostic Assays: Immobilization on streptavidin surfaces facilitates high-throughput screening .
Research and Clinical Applications
Targeted Drug Delivery
Conjugation with therapeutic agents (e.g., anticancer drugs) via the biotin-avidin system enhances tumor-specific delivery, reducing off-target effects .
Protein Labeling and Tracking
The compound labels proteases in fluorescence resonance energy transfer (FRET) assays, enabling real-time monitoring of enzymatic activity in cellular environments .
Bioconjugation and Biosensor Development
Its biotin moiety supports the assembly of biomolecular complexes on sensor surfaces, improving diagnostic tool sensitivity .
Table 2: Key Applications and Experimental Outcomes
Future Directions and Challenges
Therapeutic Development
Ongoing research explores its use in:
-
Anticoagulant Therapies: Engineering reversible variants for safer clinical use.
-
Protease-Activated Prodrugs: Leveraging its specificity to activate drugs at disease sites .
Synthetic Challenges
Scalable synthesis and cost reduction remain hurdles for industrial adoption. Advances in SPPS and bioconjugation chemistry may address these limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume